1-[2-(Allyloxy)benzyl]piperazine
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Overview
Description
Molecular Structure Analysis
The molecular structure of 1-[2-(Allyloxy)benzyl]piperazine consists of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, attached to a benzyl group and an allyloxy group.Scientific Research Applications
Enzymatic Metabolism and Novel Antidepressants
1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine (Lu AA21004), a novel antidepressant, was studied for its in vitro oxidative metabolism using human liver microsomes and enzymes. It was found to be metabolized into several oxidative products through pathways involving specific cytochrome P450 enzymes. The study highlights the compound's metabolic pathways and the enzymes responsible for its metabolism, providing insights into its pharmacokinetics and potential drug interactions (Hvenegaard et al., 2012).
Central Pharmacological Activities
Piperazine derivatives exhibit central pharmacological activity, mainly through activation of the monoamine pathway, showing promise as antipsychotic, antidepressant, and anxiolytic agents. The research underscores the significance of the piperazine moiety in developing therapeutic tools for treating various central nervous system disorders (Brito et al., 2018).
Antibacterial and Antimicrobial Properties
The synthesis and evaluation of 1,4-disubstituted piperazines have demonstrated their potent antibacterial activities against resistant strains of bacteria, highlighting their potential as novel antibacterial agents. These studies suggest the therapeutic utility of piperazine derivatives in combating antibiotic-resistant bacterial infections (Shroff et al., 2022).
Antiproliferative and Antitumor Activities
Novel 1-(2-aryl-2-adamantyl)piperazine derivatives have been synthesized and evaluated for their antitumor properties against various cancer cell lines, including cervical and breast cancer. These compounds exhibited significant antiproliferative activities while showing low cytotoxicity towards normal human cells, indicating their potential as selective anticancer agents (Fytas et al., 2015).
Antiviral and Anti-HIV Activities
New 5-substituted piperazinyl-4-nitroimidazole derivatives have been developed and tested for their in vitro anti-HIV activities. These compounds represent a promising direction for non-nucleoside reverse transcriptase inhibitors, showcasing the versatility of piperazine derivatives in developing antiviral therapeutics (Al-Masoudi et al., 2007).
Mechanism of Action
While the specific mechanism of action for 1-[2-(Allyloxy)benzyl]piperazine is not available, piperazine, a related compound, is known to act as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Future Directions
1-[2-(Allyloxy)benzyl]piperazine, like other piperazine derivatives, could have potential applications in various fields. For instance, piperazine-based antimicrobial polymers have been studied for their potential use in several areas, including the biomedical sector, healthcare products, water purification systems, and food packaging .
Properties
IUPAC Name |
1-[(2-prop-2-enoxyphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-11-17-14-6-4-3-5-13(14)12-16-9-7-15-8-10-16/h2-6,15H,1,7-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUWZLRTQAMEMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1CN2CCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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